Product packaging for Didemnaketal B(Cat. No.:CAS No. 135257-48-6)

Didemnaketal B

Cat. No.: B161424
CAS No.: 135257-48-6
M. Wt: 965.3 g/mol
InChI Key: QGBBOZXSQTVDPO-KUCZHDBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Didemnaketal B (CAS 135257-48-6) is a complex spiroketal natural product isolated from marine ascidians of the genus Didemnum . This compound is of significant interest in biomedical research due to its potent and specific activity as an inhibitor of HIV protease, a critical enzyme in the life cycle of the Human Immunodeficiency Virus . Its mechanism of action, directly targeting viral replication, makes it a valuable tool for studying viral pathogenesis and for investigating new antiviral strategies . Originally identified from a Palauan ascidian, this compound is part of a broader family of bioactive spiroketals produced by these marine invertebrates . Research into this class of compounds highlights their diverse pharmacological potential, which includes cytotoxic and antimicrobial activities, underscoring their value in early-stage drug discovery . The complex molecular architecture of this compound, featuring a spiroketal/hemiketal core, also makes it an intriguing subject for research in synthetic and analytical chemistry . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H88O15 B161424 Didemnaketal B CAS No. 135257-48-6

Properties

CAS No.

135257-48-6

Molecular Formula

C53H88O15

Molecular Weight

965.3 g/mol

IUPAC Name

methyl (E)-7-acetyloxy-11-[(2R,4S,6R)-2-[(E)-1-hydroxy-8-methoxy-2,6-dimethyl-8-oxooct-2-enyl]-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-(2-oxobutoxy)undec-2-enoate

InChI

InChI=1S/C53H88O15/c1-16-41(55)30-63-42(21-20-37(10)52(60)62-15)39(12)51(64-40(13)54)44(65-47(57)22-31(2)3)27-38(11)50(66-48(58)23-32(4)5)45-25-35(8)29-53(68-45)28-34(7)24-43(67-53)49(59)36(9)19-17-18-33(6)26-46(56)61-14/h19-20,31-35,38-39,42-45,49-51,59H,16-18,21-30H2,1-15H3/b36-19+,37-20+/t33?,34-,35?,38?,39?,42?,43+,44?,45?,49?,50?,51?,53+/m0/s1

InChI Key

QGBBOZXSQTVDPO-KUCZHDBWSA-N

SMILES

CCC(=O)COC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=CCCC(C)CC(=O)OC)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C

Isomeric SMILES

CCC(=O)COC(C/C=C(\C)/C(=O)OC)C(C)C(C(CC(C)C(C1CC(C[C@]2(O1)C[C@H](C[C@@H](O2)C(/C(=C/CCC(C)CC(=O)OC)/C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C

Canonical SMILES

CCC(=O)COC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=CCCC(C)CC(=O)OC)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C

Synonyms

didemnaketal B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Didemnum genus produces diverse spiroketal derivatives with variations in functional groups, stereochemistry, and bioactivity. Below is a detailed comparison of Didemnaketal B with its congeners:

Didemnaketal A

  • Structure : Shares the spiroacetal core but differs in the polyolefin side chain and stereochemical details .
  • Bioactivity : Exhibits stronger HIV-1 protease inhibition (IC50 = 2 µM) compared to this compound .
  • Stability: Both compounds are suspected to be artifacts of methanolysis from Didemnaketal C during storage .

Didemnaketals F and G

  • Structural Differences :
    • Didemnaketal F : Contains a disubstituted C2–C3 double bond and a terminal methyl ketone instead of a methyl ester .
    • Didemnaketal G : Features a secondary alcohol at C3 and lacks the C2 methyl group .
  • Bioactivity :
    • Antiproliferative Activity : Didemnaketal G shows moderate cytotoxicity against HeLa cells (IC50 = 14.0 µM), outperforming Didemnaketal F (IC50 = 49.9 µM) .
    • Antimicrobial Activity : Didemnaketal F exhibits potent activity against E. coli (20 mm inhibition zone at 100 µg/disc) and C. albicans (24 mm), while Didemnaketal G is less active .

Didemnaketals D and E

  • Structural Features : Both possess spiroketal/hemiketal functionalities but lack the methyl ester and ketone moieties seen in later congeners .
  • Bioactivity :
    • Antimicrobial Activity : Didemnaketal D inhibits S. aureus (11 mm inhibition zone at 20 µg/disc), while Didemnaketal E targets B. subtilis .
    • Kinase Inhibition : Both show weak activity against CDK5, CK1, and GSK3 (IC50 > 10 µM) .

Comparative Data Table

Compound Key Structural Features Bioactivity (IC50 or Inhibition Zone) Source References
This compound Revised spiroacetal core, C21–C28 side chain HIV-1 protease inhibition (10 µM) Palau Didemnum
Didemnaketal A Similar spiroacetal, distinct side chain HIV-1 protease inhibition (2 µM) Palau Didemnum
Didemnaketal F C2–C3 double bond, terminal methyl ketone HeLa cytotoxicity (49.9 µM); antimicrobial (20–24 mm) Red Sea Didemnum
Didemnaketal G C3 secondary alcohol, no C2 methyl group HeLa cytotoxicity (14.0 µM); antimicrobial (7–17 mm) Red Sea Didemnum
Didemnaketal D Spiroketal/hemiketal, no methyl ester S. aureus inhibition (11 mm); kinase inhibition (>10 µM) Red Sea Didemnum
Didemnaketal E Spiroketal/hemiketal, secondary alcohol at C3 B. subtilis inhibition (11 mm); kinase inhibition (>10 µM) Red Sea Didemnum

Key Research Findings

Structural Revisions : Total synthesis revealed that this compound’s original stereochemical assignment was incorrect. The revised structure (65) matches the authentic sample’s NMR data, resolving prior inconsistencies .

Biosynthetic Artifacts: Didemnaketals A and B may derive from methanolysis of Didemnaketal C during prolonged storage, complicating their natural origin claims .

Activity-Structure Relationships :

  • Terminal methyl esters/ketones enhance antimicrobial activity (e.g., Didemnaketal F vs. G) .
  • Stereochemical accuracy is critical for HIV-1 protease inhibition, as seen in Didemnaketal A’s superior potency .

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